molecular formula C21H24N2O3 B13371335 2-(3-ethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide

2-(3-ethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide

Cat. No.: B13371335
M. Wt: 352.4 g/mol
InChI Key: BCGCAGGHYYZBFE-UHFFFAOYSA-N
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Description

2-(3-ethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethylphenoxy group and a pyrrolidinylcarbonyl group attached to a phenylacetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-ethylphenol with chloroacetyl chloride to form 3-ethylphenoxyacetyl chloride. This intermediate is then reacted with 4-(1-pyrrolidinylcarbonyl)aniline to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(3-ethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-ethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-ethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-pyrrolidinylcarbonyl)cyclohexanecarboxylic acid
  • 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone
  • 1H-pyrrolo[2,3-b]pyridine derivatives

Uniqueness

2-(3-ethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

2-(3-ethylphenoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide

InChI

InChI=1S/C21H24N2O3/c1-2-16-6-5-7-19(14-16)26-15-20(24)22-18-10-8-17(9-11-18)21(25)23-12-3-4-13-23/h5-11,14H,2-4,12-13,15H2,1H3,(H,22,24)

InChI Key

BCGCAGGHYYZBFE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3

Origin of Product

United States

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